
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-5-fluorobenzyl bromide, which is a key intermediate.
Reaction Conditions: The bromination of 2-fluorobenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide yields 2-bromo-5-fluorobenzyl bromide.
Formation of Pyrazole Ring: The next step involves the reaction of 2-bromo-5-fluorobenzyl bromide with hydrazine hydrate to form the pyrazole ring.
Chemical Reactions Analysis
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group on the pyrazole ring can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Scientific Research Applications
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds such as:
2-Bromo-5-fluorobenzyl alcohol: This compound lacks the pyrazole ring and hydroxyl group, making it less versatile in terms of chemical reactivity.
2-Bromo-5-fluorobenzyl bromide: This compound is an intermediate in the synthesis of this compound and lacks the pyrazole ring.
1-(2-Bromo-5-fluorobenzyl)-1-indanol:
Properties
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c11-10-2-1-8(12)3-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPFQHKODFYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


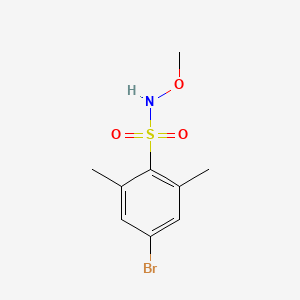
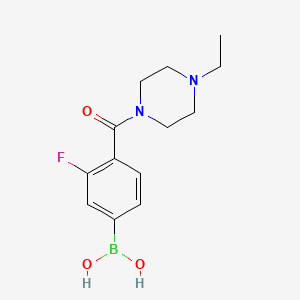
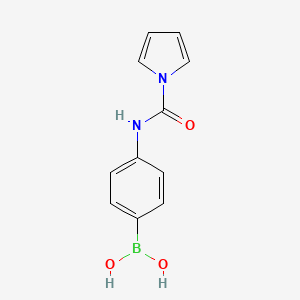
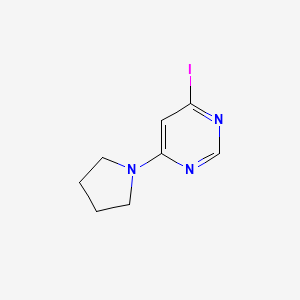
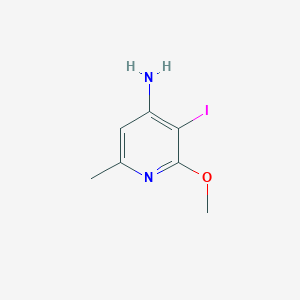
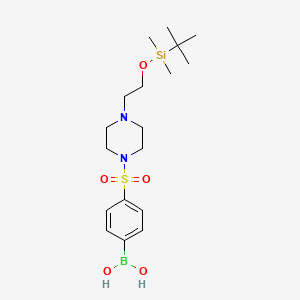

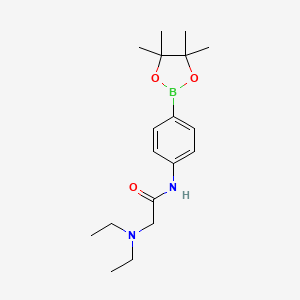


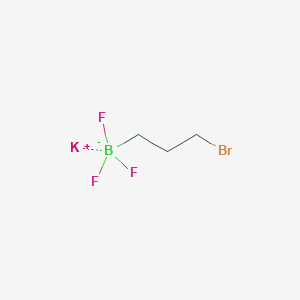
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
